molecular formula C19H29N3O B5476629 N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide

Cat. No.: B5476629
M. Wt: 315.5 g/mol
InChI Key: XMVLIXKFHPYDPO-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide is a complex organic compound featuring an imidazole ring attached to a propyl chain, which in turn is connected to a 3,5-dimethyladamantane carboxamide group

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3,5-dimethyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-17-8-15-9-18(2,11-17)13-19(10-15,12-17)16(23)21-4-3-6-22-7-5-20-14-22/h5,7,14-15H,3-4,6,8-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVLIXKFHPYDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCCN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide typically involves multiple steps. One common approach is the reaction of 3-(1H-imidazol-1-yl)propylamine with 3,5-dimethyl-1-adamantane carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are employed, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are also integrated into the production process to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Imidazole-5-carboxylic acid derivatives.

  • Reduction: Adamantane amine derivatives.

  • Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it valuable in studying enzyme mechanisms.

Medicine: In medicine, N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide is being investigated for its therapeutic potential. It may have applications in the treatment of various diseases due to its bioactive properties.

Industry: In industry, this compound is used in the development of new materials and as a component in pharmaceutical formulations. Its unique structure and properties make it suitable for a range of industrial applications.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, and the adamantane group can interact with hydrophobic regions of proteins. These interactions can modulate biological processes and pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-[3-(1H-imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide

  • N-[3-(1H-imidazol-1-yl)propyl]-4-hydroxybenzaldehyde

  • N-[3-(1H-imidazol-1-yl)propyl]-2,4-dichlorobenzaldehyde

Uniqueness: N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-1-adamantanecarboxamide stands out due to its adamantane core, which provides enhanced stability and unique binding properties compared to other imidazole derivatives. This makes it particularly useful in applications requiring robust molecular frameworks.

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